1H-pyrazole-3,4-dicarboxylic acid 1H-pyrazole-3,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 31962-35-3
VCID: VC21269944
InChI: InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11)
SMILES: C1=NNC(=C1C(=O)O)C(=O)O
Molecular Formula: C5H4N2O4
Molecular Weight: 156.1 g/mol

1H-pyrazole-3,4-dicarboxylic acid

CAS No.: 31962-35-3

Cat. No.: VC21269944

Molecular Formula: C5H4N2O4

Molecular Weight: 156.1 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrazole-3,4-dicarboxylic acid - 31962-35-3

Specification

CAS No. 31962-35-3
Molecular Formula C5H4N2O4
Molecular Weight 156.1 g/mol
IUPAC Name 1H-pyrazole-4,5-dicarboxylic acid
Standard InChI InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11)
Standard InChI Key IKTPUTARUKSCDG-UHFFFAOYSA-N
SMILES C1=NNC(=C1C(=O)O)C(=O)O
Canonical SMILES C1=NNC(=C1C(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

1H-pyrazole-3,4-dicarboxylic acid consists of a five-membered heterocyclic pyrazole ring containing two adjacent nitrogen atoms, with carboxylic acid groups (-COOH) attached at positions 3 and 4. Based on structural analysis of related compounds, this molecule has the molecular formula C5H4N2O4.

The presence of two carboxylic acid groups and two nitrogen atoms in the pyrazole ring suggests significant hydrogen bonding capabilities. From studies on its derivatives, particularly 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, we can infer that the parent compound likely exhibits intramolecular O—H⋯O hydrogen bonding between the carboxylic acid groups . These structural features contribute to the compound's potential to form complex three-dimensional networks in solid state.

PropertyDescription
Molecular FormulaC5H4N2O4
Molecular Weight156.1 g/mol (calculated)
Functional GroupsTwo carboxylic acids, pyrazole ring
Hydrogen Bond DonorsTwo (carboxylic acid OH groups)
Hydrogen Bond AcceptorsSix (two carboxylic C=O, two carboxylic OH, two pyrazole N)
Expected SolubilityLikely soluble in polar solvents; limited solubility in non-polar solvents

Hydrogen Bonding and Crystal Structure

One of the most significant features of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives is their hydrogen bonding capabilities, which influence their crystal structures and potential applications.

Hydrogen Bonding Patterns

From the closely related 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, we learn that these compounds exhibit complex hydrogen bonding networks. This derivative shows an intramolecular O—H⋯O hydrogen bond, and the molecules are linked into a three-dimensional framework structure by a combination of O—H⋯O, O—H⋯N, C—H⋯O, and C—H⋯π(arene) hydrogen bonds .

The parent compound, with its two carboxylic acid groups and two nitrogen atoms in the pyrazole ring, would likely form even more extensive hydrogen bonding networks, potentially creating complex supramolecular structures. These hydrogen bonding capabilities make 1H-pyrazole-3,4-dicarboxylic acid an interesting subject for crystal engineering studies.

Structural Comparisons with Ester Derivatives

The ester derivatives of 1H-pyrazole-3,4-dicarboxylic acid show different hydrogen bonding patterns compared to the acid forms. For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate form cyclic centrosymmetric dimers through C—H⋯O hydrogen bonds . This demonstrates how modification of the carboxylic acid groups can dramatically alter the three-dimensional arrangement of these molecules in the solid state.

Derivatives and Related Compounds

The available literature primarily focuses on derivatives of 1H-pyrazole-3,4-dicarboxylic acid rather than the parent compound itself. These derivatives provide valuable insights into the structural versatility and potential applications of this molecular scaffold.

Common Derivatives

The following table summarizes key derivatives of 1H-pyrazole-3,4-dicarboxylic acid documented in the literature:

CompoundMolecular FormulaKey Structural FeaturesHydrogen Bonding Patterns
1-phenyl-1H-pyrazole-3,4-dicarboxylic acidC11H8N2O4Phenyl group at N1 positionIntramolecular O—H⋯O hydrogen bond; 3D framework through O—H⋯O, O—H⋯N, C—H⋯O, and C—H⋯π(arene) interactions
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylateC13H12N2O4Phenyl group at N1; methyl estersForms cyclic centrosymmetric dimers through C—H⋯O hydrogen bonds
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylateC14H14N2O44-methylphenyl at N1; methyl estersForms cyclic centrosymmetric dimers; one methoxycarbonyl group shows disorder with occupancies 0.71(2) and 0.29(2)
1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazideC12H14N6O34-methoxyphenyl at N1; dihydrazideContains intramolecular N—H⋯O hydrogen bond; 3D framework via N—H⋯O, N—H⋯N, N—H⋯π(arene), and C—H⋯O bonds
1-(4-acetylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, diethyl esterC23H22N2O54-acetylphenyl at N1; 5-phenyl; diethyl esterComplex structure with multiple substituents

Structural Diversity

These derivatives demonstrate the structural versatility of the 1H-pyrazole-3,4-dicarboxylic acid scaffold. Modifications can be made at multiple positions:

  • N1 position: Various aryl groups can be introduced

  • C5 position: Additional substituents like phenyl groups

  • Carboxylic acid groups at positions 3 and 4: Can be converted to esters, hydrazides, or other derivatives

This structural diversity allows for fine-tuning of physical properties, hydrogen bonding capabilities, and potential biological activities.

Research Methodologies

The study of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives involves various analytical and synthetic techniques. Based on the available literature, the following methodologies are commonly employed:

Synthetic Methods

  • 1,3-Dipolar addition reactions between dimethyl acetylenedicarboxylate and 3-arylsyndones

  • Hydrolysis of ester derivatives to obtain carboxylic acids

  • Hydrazinolysis to convert esters to hydrazides

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